CHROMIC ACETATE
Overview
Description
CHROMIC ACETATE, commonly known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is characterized by its distinctive structure, featuring octahedral chromium(III) centers conjoined by oxo and acetate bridging ligands. It typically appears as a blue/grey-green powder and is soluble in water .
Scientific Research Applications
CHROMIC ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions.
Biology: Studied for its potential role in glucose metabolism and insulin sensitivity.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the polymer industry as a crosslinker and in the production of dyes and pigments.
Safety and Hazards
Mechanism of Action
Target of Action
Chromium(III) acetate, also known as chromic acetate, primarily targets the insulin receptors on cell surfaces . Chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface .
Mode of Action
Chromium(III) acetate interacts with its targets by acting as a cofactor of insulin . This interaction enhances the role of insulin, a critical hormone that controls blood sugar and helps bring glucose into cells where it’s used for bodily energy .
Biochemical Pathways
Chromium(III) acetate affects the carbohydrate, lipid, and protein metabolism pathways . It is also involved in the oxidation of alcohols . The compound adds the alcohol oxygen to chromium, making it a good leaving group. A base, likely water, can then remove a proton from the carbon, forming a new π bond and breaking the O-Cr bond .
Pharmacokinetics
It’s known that the concentration of hydrogen peroxide is directly proportional to the concentration of this compound produced from the reaction . The this compound produced is measured calorimetrically at 570 nm .
Result of Action
The molecular and cellular effects of chromium(III) acetate’s action are diverse. It plays a crucial role in normal glucose metabolism and peripheral nerve function . Chromium-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Action Environment
This compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat . It is neither a strong reducing agent nor oxidizing agent, but can serve as both . The compound is a grayish-green to bluish-green solid and is soluble in water . Its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Chromic Acetate is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . With this compound acting as a cofactor of insulin, its activity in the organism is parallel to insulin functions .
Cellular Effects
Chronic exposure and bioaccumulation of this compound, as a heavy metal, can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that this compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
This compound is involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), which confers numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . Despite its importance as a nutrient for cellular metabolism, its source has been unclear .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that this compound gives aqueous solutions that are basic (neutralize acids). These neutralizations generate only a little heat .
Subcellular Localization
Rna subcellular localization is known to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment .
Preparation Methods
Synthetic Routes and Reaction Conditions: CHROMIC ACETATE can be synthesized by reacting chromium(III) oxide with acetic acid. The reaction is typically carried out by heating the mixture to 70-80°C while stirring for about 6 hours. The molar ratio of acetic acid to water to chromium(III) oxide is usually maintained at 2:30:0.5-0.65 .
Industrial Production Methods: The industrial production of chromium(III) acetate follows a similar process, with careful control of reaction conditions to ensure high yield and purity. The product is then separated, dried, and screened to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: CHROMIC ACETATE undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: It can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions involving chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as zinc.
Substitution: Chloride or sulfate ions in aqueous solutions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) compounds.
Substitution: Complexes with different ligands.
Comparison with Similar Compounds
CHROMIC ACETATE is unique due to its distinctive structure and wide range of applications. Similar compounds include:
Chromium(III) nitrate: Used in the preparation of other chromium compounds.
Chromium(III) oxide: Employed as a pigment and in the production of refractory materials.
Chromium(III) acetylacetonate: Utilized as a catalyst in organic synthesis.
This compound stands out due to its specific coordination geometry and its role in various scientific and industrial applications.
Properties
IUPAC Name |
chromium(3+);triacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQVWLEPYFFLP-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9CrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020327 | |
Record name | Chromium triacetate | |
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Molecular Weight |
229.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromic acetate appears as a grayish green to bluish green powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in tanning and in textile dyeing., Dry Powder; Dry Powder, Liquid; Liquid, Blue-green solid; Soluble in water; [HSDB] | |
Record name | CHROMIC ACETATE | |
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Record name | Acetic acid, chromium(3+) salt (3:1) | |
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Record name | Chromic acetate | |
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Boiling Point |
212 °F at 760 mmHg for aqueous solution (USCG, 1999) | |
Record name | CHROMIC ACETATE | |
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Solubility |
In water, 675 g/L at 20 °C, pH 5 (OECD Guideline 105 (Water Solubility)), 2 g/L of acetone at 15 °C; 45.4 g/L of methanol at 15 °C | |
Record name | CHROMIUM(III) ACETATE | |
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Density |
1.3 (USCG, 1999) - Denser than water; will sink, 1.56 g/cu cm at 22.95 °C (OECD Guideline 109 (Density of Liquids and Solids)) | |
Record name | CHROMIC ACETATE | |
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Record name | CHROMIUM(III) ACETATE | |
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Impurities |
The commercial material, usually sold a a concentrated solution of the basic acetate, Cr(OH)(C2H3O2)2, contains Na acetate or Na2SO4 impurities. | |
Record name | CHROMIUM(III) ACETATE | |
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Color/Form |
Blue-green powder | |
CAS No. |
1066-30-4, 17593-70-3, 39430-51-8 | |
Record name | CHROMIC ACETATE | |
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Record name | Chromium(III) acetate | |
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Record name | Chromium acetate | |
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Record name | Acetic acid, chromium salt, basic | |
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Record name | Acetic acid, chromium(3+) salt (3:1) | |
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Record name | Chromium triacetate | |
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Record name | Chromium triacetate | |
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Record name | Chromium acetate | |
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Record name | CHROMIC ACETATE | |
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Record name | CHROMIUM(III) ACETATE | |
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Melting Point |
>400 °C (OECD Guideline 102 (Melting point / Melting Range) resp. EU A.1 (melting / freezing temperature)) | |
Record name | CHROMIUM(III) ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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